molecular formula C12H13N3O3 B6143570 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide CAS No. 730253-01-7

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide

Cat. No.: B6143570
CAS No.: 730253-01-7
M. Wt: 247.25 g/mol
InChI Key: LGXAEOMXXWUPFX-UHFFFAOYSA-N
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Description

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a phenylacetamide group attached to a 3-methyl-2,5-dioxoimidazolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide typically involves the reaction of 3-methyl-2,5-dioxoimidazolidine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazolidinone ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions, where the phenyl ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 3-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
  • 3-((4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile

Comparison: Compared to similar compounds, 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide is unique due to the presence of the phenylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-14-8-11(17)15(12(14)18)7-10(16)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXAEOMXXWUPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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